(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
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Description
“(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” is a novel chemical compound that has been synthesized and characterized for its biological and chemical properties. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Synthesis and Characterization
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone has been a focal point in synthetic organic chemistry due to its complex structure incorporating pyrrole, indole, oxazole, and imidazole rings. Katritzky et al. (2004) described a novel synthesis method that allows for the formation of pyrrolo[1,2-c]oxazol-1-ones, oxazolo[3,4-a]indol-1-ones, pyrrolo[1,2-c]imidazoles, and imidazo[1,5-a]indoles through a one-step procedure, highlighting the versatility of such compounds in synthetic applications (Katritzky, Singh, & Bobrov, 2004).
Antioxidant and Antimicrobial Activities
A comprehensive study by Bassyouni et al. (2012) synthesized a series of derivatives related to this compound and evaluated them for antioxidant and antimicrobial activities. The study demonstrated significant activity against pathogens such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, and highlighted the compound's potential as a lead in the development of new antimicrobial agents (Bassyouni et al., 2012).
Tubulin Polymerization Inhibitors
In the field of cancer research, Mullagiri et al. (2018) synthesized new conjugates of (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone and evaluated their antiproliferative activity on several human cancer cell lines. The compounds demonstrated considerable cytotoxicity and were found to effectively inhibit microtubule assembly formation, suggesting their potential use as tubulin polymerization inhibitors (Mullagiri et al., 2018).
Luminescent Materials
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives by Volpi et al. (2017) introduced a series of compounds with remarkable optical properties, including a significant Stokes' shift. These findings open up possibilities for the use of such compounds in the development of luminescent materials, potentially applicable in low-cost lighting and display technologies (Volpi et al., 2017).
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-18-14(9-22-11)16(21)19-7-6-12(8-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,9-10,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYAPUNGYXMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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